2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common method involves the cyclocondensation of 7-cyano-4-hydrazinyl-6-(pyrrolidin-1-yl)selenopheno[3,2-d]pyrimidine with electrophilic carbons of orthoesters in acetic acid or carbon disulfide in pyridine, followed by S-alkylation .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. These methods are eco-friendly and involve the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C, resulting in high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce additional halogen atoms into the aromatic rings, while nitration can add nitro groups.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of multi-target ligands, receptor probes, and diagnostic systems.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the kinase activity by binding to the active site, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar scaffold.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Synthesized via Dimroth rearrangement and exhibits cytotoxic activity on breast cancer cells.
1,2,4-Triazolo[1,5-a]pyridine: Known for its medicinal and biological activities.
Uniqueness
What sets 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of aromatic and heterocyclic rings, which provides a versatile platform for drug development. Its potent inhibitory activity against CDK2 and its significant cytotoxic effects make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H14Cl2N6 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-12(2)28(14-4-3-7-23-9-14)19-17(11)20-25-18(26-27(20)10-24-19)15-6-5-13(21)8-16(15)22/h3-10H,1-2H3 |
InChI Key |
CKZHICYPUOETOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=C(C=C(C=C4)Cl)Cl)C5=CN=CC=C5)C |
Origin of Product |
United States |
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